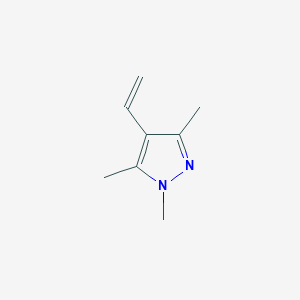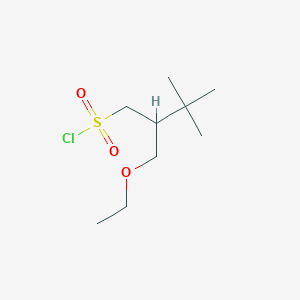
2-(Ethoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C9H19ClO2S. This compound is characterized by the presence of a sulfonyl chloride group, which makes it a versatile reagent in organic synthesis. It is used in various chemical reactions, particularly in the protection of functional groups and as an intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride typically involves the reaction of 2-(Ethoxymethyl)-3,3-dimethylbutanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
[ \text{C}9\text{H}{20}\text{O} + \text{ClSO}_3\text{H} \rightarrow \text{C}9\text{H}{19}\text{ClO}_2\text{S} + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The process also includes purification steps such as distillation and recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Ethoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or other unsaturated compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dichloromethane, acetonitrile, or tetrahydrofuran.
Catalysts: In some cases, catalysts such as tertiary amines or Lewis acids are used to enhance the reaction rate and selectivity.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Thioethers: Formed by the reaction with thiols.
Applications De Recherche Scientifique
2-(Ethoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the protection of functional groups during multi-step organic synthesis.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 2-(Ethoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (typically chloride ion), resulting in the formation of the desired product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trimethylsilyl)ethoxymethyl chloride: Another protective group reagent used in organic synthesis.
Methanesulfonyl chloride: A simpler sulfonyl chloride used for similar purposes.
Tosyl chloride: Commonly used for the protection of hydroxyl groups.
Uniqueness
2-(Ethoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride is unique due to its specific structure, which provides steric hindrance and influences the reactivity and selectivity of the compound in various chemical reactions. This makes it particularly useful in complex organic synthesis where selective protection and deprotection of functional groups are required.
Propriétés
Formule moléculaire |
C9H19ClO3S |
|---|---|
Poids moléculaire |
242.76 g/mol |
Nom IUPAC |
2-(ethoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO3S/c1-5-13-6-8(9(2,3)4)7-14(10,11)12/h8H,5-7H2,1-4H3 |
Clé InChI |
IZGBMIAOWWXRMD-UHFFFAOYSA-N |
SMILES canonique |
CCOCC(CS(=O)(=O)Cl)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



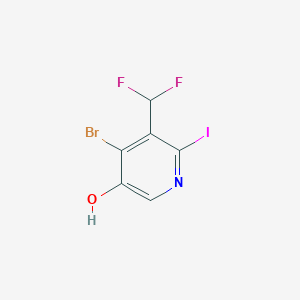
![2-((5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13566931.png)
![Tert-butyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate](/img/structure/B13566939.png)

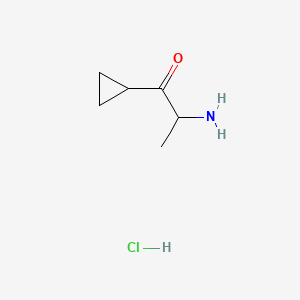
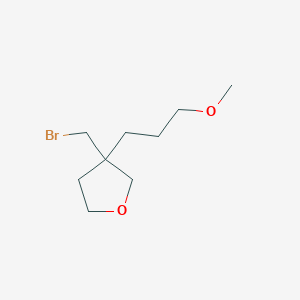
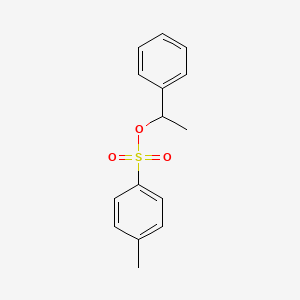

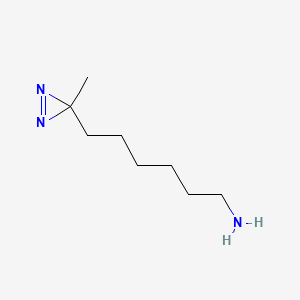
![Methyl2-[(benzylcarbamoyl)amino]-2-methylpropanoate](/img/structure/B13566983.png)
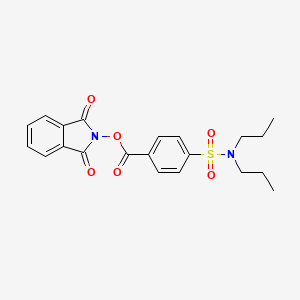
![3-(6-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13566996.png)
